molecular formula C6H13ClN2O3 B2899199 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride CAS No. 312521-29-2

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride

Cat. No.: B2899199
CAS No.: 312521-29-2
M. Wt: 196.63
InChI Key: YGYOGLAIIVQRQC-UHFFFAOYSA-N
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Description

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is a chemical compound that features both aminooxy and morpholino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride typically involves the reaction of a suitable precursor with hydroxylamine hydrochloride and morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: The compound can be used to study enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: Another compound with an aminooxy group, used as an enzyme inhibitor.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.

Uniqueness

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is unique due to the combination of the aminooxy and morpholino functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-aminooxy-1-morpholin-4-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c7-11-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYOGLAIIVQRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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